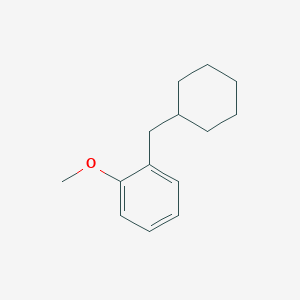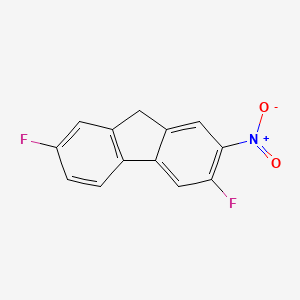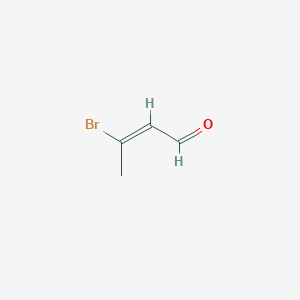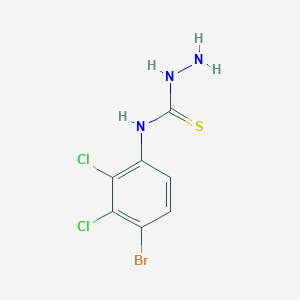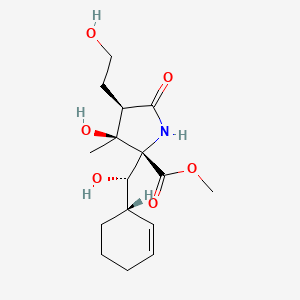
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside is a complex and multifaceted biomedical compound known for its antitumor and antiviral properties. This compound is widely used in the study of cancer and viral infections due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves several steps. One common method includes the use of halide ion-promoted glycosidation. This process involves methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-β-D-galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its antitumor and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antitumor and antiviral effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt cellular functions is well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- Methyl 2-acetamido-2-deoxy-a-D-galactopyranoside
Uniqueness
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside is unique due to its specific benzylidene protection at the 4,6 positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and medicine.
Propriétés
Formule moléculaire |
C16H21NO6 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16+/m1/s1 |
Clé InChI |
XCDVOAZVARITEI-ULFACSLRSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC)O |
SMILES canonique |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


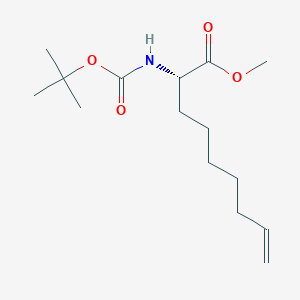
![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)



